molecular formula C10H14O B1266538 2-Methyl-2-phenylpropan-1-ol CAS No. 2173-69-5

2-Methyl-2-phenylpropan-1-ol

Cat. No. B1266538
CAS RN: 2173-69-5
M. Wt: 150.22 g/mol
InChI Key: ZVSCENGNXWPDPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methyl-2-phenylpropan-1-ol has been explored through various chemical pathways. One notable method involves the phase-transfer catalyzed reaction of 2-chloromethyl-2-phenylpropane and sodium hydroxide, achieving a yield of 68.7% under optimized conditions (Jia Yun-hong, 2010). Additionally, the enzymatic synthesis pathway has demonstrated the selective production of stereoisomers of related compounds, highlighting the versatility of synthetic approaches (D. Kihumbu et al., 2002).

Molecular Structure Analysis

The conformation of 1-alkyl-2-phenylpropan-1-ols, closely related to 2-methyl-2-phenylpropan-1-ol, has been studied using ab initio MO calculations, revealing the significance of CH/π and OH/π hydrogen bonds in determining the molecule's most populated rotamers (O. Takahashi et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 2-methyl-2-phenylpropan-1-ol and its derivatives span a range of transformations, including hydrocarbonylation processes that yield butane-1,4-diol and 2-methylpropan-1-ol under specific catalyst conditions (Michael C. Simpson et al., 1996). The reactivity and mechanistic aspects of such reactions contribute significantly to understanding the compound's chemical properties.

Physical Properties Analysis

The physical properties of 2-methyl-2-phenylpropan-1-ol, such as boiling point, melting point, and solubility, are crucial for its application in synthetic chemistry. However, specific data on these properties require further literature review and are not directly available from the cited research.

Chemical Properties Analysis

2-Methyl-2-phenylpropan-1-ol exhibits a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in enzyme-catalyzed reactions. The engineered synthesis of related compounds, like isobutanol, demonstrates the potential for bio-based production methods achieving high yields and selectivity (S. Bastian et al., 2011).

Scientific Research Applications

Scientific Field

Chemical Engineering

Application Summary

2-Methyl-1-phenylpropan-1-ol is used in the bioreduction of prochiral ketones, which are potentially beneficial precursors for producing many biologically active compounds and natural products .

Methods and Procedures

The bioreduction process was optimized using an I-optimal design-based model to adjust culture parameters such as temperature, pH, incubation period, and agitation speed. The biocatalyst used was Lactobacillus fermentum BY35 .

Results and Outcomes

The optimum settings of the four culture parameters and the conversion rate (cr) and enantiomeric excess (ee) values were found using the proposed optimization model as follows: pH=6.5, temperature=25 °C, incubation period=38.5 h, agitation speed=200 rpm, the ee value=98.78%, and the cr value=98.92%. After the validation of the process, the cr and ee values were found to be >99% and >99%, respectively .

Preparation of 2-methyl-1-phenyl-2-propyl bromide

Scientific Field

Organic Chemistry

Application Summary

2-Methyl-1-phenyl-2-propanol is used in the preparation of 2-methyl-1-phenyl-2-propyl bromide .

Methods and Procedures

The specific methods and procedures for this application are not provided in the source .

Results and Outcomes

The specific results and outcomes for this application are not provided in the source .

Preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol

Scientific Field

Organic Chemistry

Application Summary

2-Methyl-1-phenyl-2-propanol is used in the large-scale preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol .

Methods and Procedures

The specific methods and procedures for this application are not provided in the source .

Results and Outcomes

The specific results and outcomes for this application are not provided in the source .

Confection of Floral Essences

Scientific Field

Perfumery

Application Summary

2-Methyl-1-phenyl-2-propanol is used in confecting floral essences, such as lily, narcissus, jasmine and keiskei and other advanced floral essences .

Methods and Procedures

The specific methods and procedures for this application are not provided in the source .

Results and Outcomes

The specific results and outcomes for this application are not provided in the source .

Safety And Hazards

2-Methyl-2-phenylpropan-1-ol has several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-2-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSCENGNXWPDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277149
Record name 2-methyl-2-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylpropan-1-ol

CAS RN

2173-69-5
Record name β,β-Dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 956
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methyl-2-phenyl-1-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=956
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Record name 2-methyl-2-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-methyl-2-phenylpropionate (XXXVIII, 4.50 g, 23.5 mmol) is added to lithium aluminum hydride (0.908 g, 23.5 mmol) in dry ether (100 ml) cooled at 0°. After stirring for 2.5 hr, the mixture is quenched by adding, successively, water (1 ml), aqueous sodium hydroxide (15%, 1 ml) and water (3 ml). After stirring for several minutes, the solids are filtered off and washed well with ether. The filtrate is washed twice with saline and the organic phase is separated, dried over magnesium sulfate and concentrated to give 2-methyl-2-phenylpropanol (XLV), NMR (CDCl3) 1.34, 3.62, 3.71, 7.22 and 7.31-7.41 δ.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.908 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-2-phenyl-propionic acid (82 g, 0.5 mol) in THF (200 mL) was added dropwise borane-dimethyl sulfide (2M, 100 mL) at 0-5° C. The mixture was stirred at this temperature for 30 min and then heated at reflux for 1 h. After cooling, methanol (150 mL) and water (50 mL) were added. The mixture was extracted with EtOAc (100 mL×3), and the combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated to give 2-methyl-2-phenyl-propan-1-ol as an oil (70 g, 77%).
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (1.71 g) in tetrahydrofuran (50 ml) was dropwise added a solution of methyl 2-methyl-2-phenylpropionate (7.97 g) in tetrahydrofuran (20 ml) under ice cooling and the mixture was stirred at room temperature for 30 minutes. To the reaction solution was dropwise added water and then a saturated aqueous solution of sodium bicarbonate, and the solution was extracted with ether. The ehter layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resultant residue was subjected to silica gel (100 g) column chromatography. Elution with a mixture solution of hexane-ethyl acetate (2:1) gave 6.32 9 of 2-methyl-2-phenylpropanol.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
7
Citations
H Shimojo, K Moriyama, H Togo - Synthesis, 2013 - thieme-connect.com
… 4-phenylbutan-1-ol, 2-methyl-2-phenylpropan-1-ol, and α-methylcyclohexylmethanol with DIH … For 2-methyl-2-phenylpropan-1-ol and α-methylcyclohexylmethanol, which are neopentyl-…
Number of citations: 30 www.thieme-connect.com
AD Rathnayake, Y Kim, CS Dampalla… - Journal of Medicinal …, 2020 - ACS Publications
Acute gastroenteritis caused by noroviruses has a major impact on public health worldwide in terms of morbidity, mortality, and economic burden. The disease impacts most severely …
Number of citations: 12 pubs.acs.org
P Aggarwal - 2008 - etda.libraries.psu.edu
The aim of this research project was to synthesize securamine A (6) and to make use of the facile equilibrium between securamine A (6) and securine A (13) in the strategic design. The …
Number of citations: 1 etda.libraries.psu.edu
A Dennig - 2014 - core.ac.uk
The field of biocatalytic synthesis is of growing importance for the development of new and environmentally friendly synthetic routes to bulk and fine chemicals. P450 monooxygenases …
Number of citations: 4 core.ac.uk
JP Fifer - 2018 - search.proquest.com
The design and synthesis of β-lactamase inhibitors is a constant area of study to overcome the growing problem of resistance to β-lactam antibiotics. Serine dependent β-lactamase …
Number of citations: 3 search.proquest.com
TT Nguyen - 2017 - ideals.illinois.edu
Oxo complexes of late transition metals have been used in a number of catalytic reactions such as C–H activation, epoxidation and water oxidation. In comparison, few studies have …
Number of citations: 0 www.ideals.illinois.edu
G Liu, Y Gao, W Su - The Journal of Organic Chemistry, 2022 - ACS Publications
An efficient protocol was proposed for the preparation of secondary alcohols in good to excellent yields via photoredox-catalyzed decarboxylative couplings between readily available …
Number of citations: 3 pubs.acs.org

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